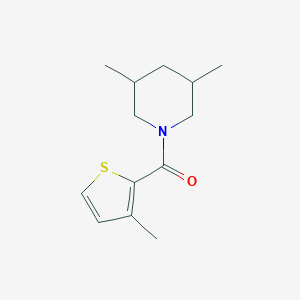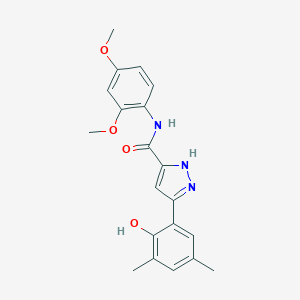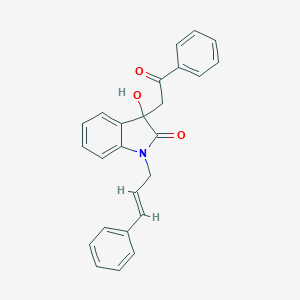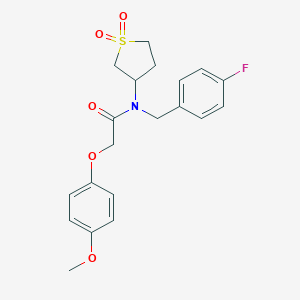![molecular formula C20H20N2O4 B361623 2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 898497-92-2](/img/structure/B361623.png)
2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is a complex organic compound with a unique structure that combines phenoxy, methoxyphenyl, and isoxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where 2,3-dimethylphenol reacts with an appropriate halide under basic conditions.
Formation of the Isoxazolyl Group: The isoxazolyl group is synthesized via a cyclization reaction involving a nitrile oxide intermediate.
Coupling Reaction: The final step involves coupling the phenoxy and isoxazolyl intermediates with an acetamide linker under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-5-isoxazolyl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[3-(4-chlorophenyl)-5-isoxazolyl]acetamide
- 2-(2,3-dimethylphenoxy)-N-[3-(4-bromophenyl)-5-isoxazolyl]acetamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.
Properties
CAS No. |
898497-92-2 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-13-5-4-6-18(14(13)2)25-12-19(23)21-20-11-17(22-26-20)15-7-9-16(24-3)10-8-15/h4-11H,12H2,1-3H3,(H,21,23) |
InChI Key |
XYKTYDLPZIEABV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-6-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B361553.png)


![[9-(5-bromo-2-ethoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B361561.png)


![9-(4-Bromophenyl)-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B361573.png)
![Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B361576.png)
![7,7-dimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B361577.png)
![1-(4-Fluorophenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B361578.png)
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B361580.png)

![7-Bromo-1-(3-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361583.png)
![Methyl 4-[7-bromo-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B361584.png)
